N,N'-bis(4-carbamimidoylphenyl)pentanediamide
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Overview
Description
N1,N5-Bis[4-(aminoiminomethyl)phenyl]pentanediamide is a chemical compound with the molecular formula C19H22N6O2 and a molecular weight of 366.42 g/mol. This compound is known for its unique structure, which includes two aminoiminomethyl groups attached to a pentanediamide backbone. It is primarily used as a building block in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N5-Bis[4-(aminoiminomethyl)phenyl]pentanediamide typically involves the reaction of 4-(aminoiminomethyl)benzaldehyde with pentanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N1,N5-Bis[4-(aminoiminomethyl)phenyl]pentanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
N1,N5-Bis[4-(aminoiminomethyl)phenyl]pentanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminoiminomethyl groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N1,N5-Bis[4-(aminoiminomethyl)phenyl]pentanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N5-Bis[4-(aminoiminomethyl)phenyl]pentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
N1,N5-Bis[4-(aminoiminomethyl)phenyl]pentanediamide can be compared with other similar compounds, such as:
N1,N5-Bis[4-(aminomethyl)phenyl]pentanediamide: Lacks the imino group, leading to different reactivity and applications.
N1,N5-Bis[4-(nitro)phenyl]pentanediamide: Contains nitro groups instead of aminoiminomethyl groups, resulting in distinct chemical properties and uses.
Biological Activity
N,N'-bis(4-carbamimidoylphenyl)pentanediamide, also known by its chemical identifier CID 3010934, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including available data from various studies, case analyses, and synthesized findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: C19H22N6O2. Its structure features two 4-carbamimidoylphenyl groups linked by a pentanediamide chain, which may contribute to its biological activities.
Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that certain bis(spiro-2,4-dihydro-3H-pyrazol-3-one) derivatives show cytotoxic effects against various cancer cell lines such as RKO, PC-3, and HeLa. The IC50 values for these compounds ranged from 49.79 µM to 113.70 µM, suggesting moderate potency in inhibiting cancer cell proliferation .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds with similar structural motifs have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with IC50 values indicating strong antibacterial activity .
Leishmanicidal Activity
The compound's potential leishmanicidal activity has been explored through in vitro studies against Leishmania mexicana promastigotes. Some derivatives exhibited IC50 values below 1 µM, comparable to established treatments like amphotericin B . This suggests a promising avenue for further research into its use as a therapeutic agent against leishmaniasis.
Antioxidant and Genotoxicity Profiles
In addition to its anticancer and antimicrobial activities, the antioxidant potential of related compounds has been assessed using the DPPH assay. However, most compounds did not exhibit significant radical scavenging activity, except for a few that showed minimal effects at higher concentrations . Furthermore, genotoxicity assessments indicated that while some compounds generated DNA damage in leishmania cells, they had less impact on normal mammalian cell lines .
Data Summary Table
Activity | Target Organism/Cell Line | IC50 (µM) | Comments |
---|---|---|---|
Anticancer | RKO | 60.70 | Moderate potency |
Anticancer | PC-3 | 49.79 | Moderate potency |
Anticancer | HeLa | 78.72 | Moderate potency |
Antimicrobial | Staphylococcus aureus | Varies | Significant inhibition |
Antimicrobial | Escherichia coli | Varies | Significant inhibition |
Leishmanicidal | Leishmania mexicana | <1 | Comparable to amphotericin B |
Antioxidant | Various | High (>300 µM) | Limited radical scavenging activity |
Genotoxicity | CHO-K1 cells | Low effect | Minimal DNA damage compared to leishmania |
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of this compound derivatives, researchers found that specific structural modifications enhanced cytotoxicity against human cancer cell lines. The study utilized various assays to evaluate cell viability post-treatment with different concentrations of the compound.
Case Study 2: Leishmaniasis Treatment
Another investigation focused on the leishmanicidal properties of related compounds demonstrated their effectiveness in inhibiting promastigote growth. The findings suggested that these compounds could serve as potential leads for developing new treatments for leishmaniasis.
Properties
Molecular Formula |
C19H22N6O2 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N,N'-bis(4-carbamimidoylphenyl)pentanediamide |
InChI |
InChI=1S/C19H22N6O2/c20-18(21)12-4-8-14(9-5-12)24-16(26)2-1-3-17(27)25-15-10-6-13(7-11-15)19(22)23/h4-11H,1-3H2,(H3,20,21)(H3,22,23)(H,24,26)(H,25,27) |
InChI Key |
NXMXVZDGJTYBCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
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